molecular formula C7H3BrF3NO B1394896 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 886371-13-7

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1394896
CAS No.: 886371-13-7
M. Wt: 254 g/mol
InChI Key: RSHVARBDWGSCQS-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS No. 886371-13-7) is a brominated pyridine derivative with the molecular formula C₇H₃NOF₃Br and a molecular weight of 254.004 g/mol . The compound features a pyridine ring substituted with a bromine atom at position 2 and a trifluoroacetyl group at position 3 (Figure 1). This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic reactions, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) . Its solubility in chloroform, methanol, and DMSO supports its use in laboratory-scale reactions . Fluorine substitution, as highlighted in medicinal chemistry studies, improves metabolic stability and lipophilicity, traits critical for drug candidates .

Properties

IUPAC Name

1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHVARBDWGSCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695010
Record name 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-13-7
Record name 1-(2-Bromo-3-pyridinyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyridine Derivatives

One common route involves the selective bromination of pyridine precursors such as 3-acetylpyridine or 2-acetylpyridine. Bromination is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile, under controlled conditions to favor substitution at the desired position (e.g., the 2- or 3-position of pyridine).

Reaction conditions:

  • Reagents: NBS, radical initiator (e.g., AIBN)
  • Solvent: Acetonitrile
  • Temperature: Room temperature to 60°C
  • Duration: Several hours to overnight

Research Findings:

  • Bromination yields are optimized by controlling temperature and reaction time to prevent polybromination.
  • The resulting bromopyridine intermediates serve as key substrates for subsequent trifluoromethylation or cross-coupling reactions.

Trifluoromethylation of Bromopyridines

The introduction of the trifluoroacetyl group is achieved through trifluoromethylation of the brominated pyridine. This step often uses reagents like trifluoromethyl iodide (CF₃I), Togni's reagent, or other electrophilic trifluoromethylating agents, in the presence of catalysts or bases.

Reaction conditions:

  • Reagents: CF₃I or Togni's reagent
  • Catalyst: Copper or silver salts
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: -20°C to room temperature
  • Duration: Several hours

Research Findings:

  • Trifluoromethylation is favored at lower temperatures to improve selectivity.
  • Yields vary depending on the reagent and catalyst used, with some reports indicating yields around 50-60%.

Cross-Coupling Reactions for Structural Diversification

Suzuki-Miyaura Cross-Coupling

A prominent method involves coupling bromopyridine derivatives with boronic acids or esters to form the desired trifluoroethanone derivatives.

Reaction conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base: Potassium carbonate or cesium carbonate
  • Solvent: 1,4-Dioxane/water mixture
  • Temperature: 80–100°C
  • Duration: 4–12 hours

Research Findings:

  • This method allows for high regioselectivity and functional group tolerance.
  • It is suitable for scale-up and yields are typically above 70%.

Nucleophilic Substitution and Electrophilic Aromatic Substitution

For some derivatives, nucleophilic substitution at the bromine position or electrophilic aromatic substitution on the pyridine ring can be employed, especially when introducing additional functional groups or modifying the pyridine core.

Alternative Synthetic Pathways

Multi-step Synthesis via Organolithium Intermediates

As described in patent literature, such as WO2020240586A1, a multi-step process involves:

  • Lithiation of 2,6-dibromopyridine using n-butyllithium at -78°C.
  • Subsequent reaction with trifluoro-1-morpholin-4-yl-ethanone to form the trifluorinated ketone.

Reaction conditions:

  • Reagents: n-Butyllithium, trifluoro-ethanone derivatives
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: -78°C
  • Duration: 1–6 hours

Research Findings:

  • This approach offers high regioselectivity.
  • The overall yield reported is approximately 64.81%.

Radical Bromination Followed by Oxidation

Radical bromination using NBS under UV or thermal initiation, followed by oxidation or further functionalization, provides another pathway, especially for complex pyridine derivatives.

Research Data and Yield Optimization

Method Key Reagents Conditions Typical Yield Remarks
Bromination + Trifluoromethylation NBS, CF₃I Room temp to 60°C ~50-60% Selective halogenation, trifluoromethylation
Suzuki Coupling Pd catalyst, boronic acids 80–100°C >70% High regioselectivity, scalable
Multi-step Organolithium n-BuLi, trifluoro-ethanone -78°C, inert atmosphere ~65% High regioselectivity

Summary of Key Research Findings

  • Multiple synthetic routes exist, with the most efficient involving initial halogenation followed by trifluoromethylation or cross-coupling.
  • The multi-step lithiation approach provides high regioselectivity and yields around 65%.
  • Suzuki-Miyaura coupling is advantageous for functional group tolerance and scalability.
  • Reaction conditions are optimized to prevent over-bromination and side reactions, with low temperatures and inert atmospheres being standard.

Chemical Reactions Analysis

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and various solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).

Scientific Research Applications

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS 1883347-28-1)

Molecular Formula: C₇H₄BrF₃NO·HCl Molecular Weight: 290.47 g/mol (free base: ~254 g/mol) Key Differences:

  • Bromine substitution at pyridine position 5 instead of position 2, altering electronic effects and steric accessibility.
  • Hydrochloride salt form enhances water solubility compared to the free base .

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate (CAS 1956366-86-1)

Molecular Formula: C₇H₅BrF₃NO₂ (hydrate) Molecular Weight: 272.02 g/mol Key Differences:

  • Bromine at pyridine position 6 , creating distinct steric hindrance for reactions at position 3.
  • Hydrate form requires inert storage conditions (2–8°C) to prevent decomposition .
    Applications : Used in synthesis of fluorinated pharmaceuticals; solubility in polar solvents (e.g., DMSO) suits catalysis studies .

1-(5-Fluoropyridin-3-yl)ethanone (CAS 342602-55-5)

Molecular Formula: C₇H₆FNO Molecular Weight: 153.13 g/mol Key Differences:

  • Replaces bromine with fluorine at position 5 and lacks the trifluoroacetyl group.
  • Smaller substituent reduces molecular weight and alters electrophilicity .
    Applications : Simpler structure used in early-stage drug discovery; fluorine’s electronegativity may enhance binding in receptor-targeted compounds .

Halogen-Substituted Analogues

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6)

Molecular Formula: C₇H₃ClF₃NO Molecular Weight: 209.55 g/mol Key Differences:

  • Chlorine replaces bromine at position 6, reducing atomic radius and polarizability.
  • Lower molecular weight impacts melting point and volatility .
    Applications : Chlorine’s cost-effectiveness makes it preferable for large-scale synthesis of agrochemicals .

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1033805-23-0)

Molecular Formula : C₈H₃ClF₆O
Molecular Weight : 276.56 g/mol
Key Differences :

  • Phenyl ring replaces pyridine, eliminating nitrogen’s hydrogen-bonding capability.
  • Trifluoromethyl group increases lipophilicity , enhancing blood-brain barrier penetration .
    Applications : Intermediate in veterinary pharmaceuticals (e.g., Afoxolaner) due to enhanced stability .

Heterocyclic Analogues

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1)

Molecular Formula: C₁₀H₅BrF₃NO Molecular Weight: 292.05 g/mol Key Differences:

  • Indole ring replaces pyridine, enabling π-π stacking interactions in biological systems.
  • Bromine at indole position 5 modifies electronic density for targeted drug design .
    Applications : Explored in oncology research for kinase inhibition .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Halogen Position Key Features Applications
1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (886371-13-7) C₇H₃NOF₃Br 254.00 Pyridine C2 High electrophilicity, DMSO-soluble Cross-coupling reactions
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone HCl (1883347-28-1) C₇H₄BrF₃NO·HCl 290.47 Pyridine C5 Hydrochloride salt, improved solubility Enzyme inhibition studies
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate (1956366-86-1) C₇H₅BrF₃NO₂ 272.02 Pyridine C6 Hydrate form, inert storage required Pharmaceutical synthesis
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (1356086-78-6) C₇H₃ClF₃NO 209.55 Pyridine C6 Cost-effective halogen substitution Agrochemical intermediates
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (1033805-23-0) C₈H₃ClF₆O 276.56 Phenyl C3, C5 High lipophilicity, phenyl backbone Veterinary drug synthesis

Research Implications

  • Positional Isomerism : Bromine placement on the pyridine ring (C2 vs. C5/C6) significantly alters reactivity. C2 substitution favors electrophilic aromatic substitution, while C5/C6 positions are more suited for nucleophilic attacks .
  • Fluorine Impact : Trifluoroacetyl groups stabilize intermediates in multi-step syntheses, as seen in acetylcholinesterase inhibitors .
  • Halogen Trade-offs : Bromine’s leaving-group ability is superior to chlorine in cross-coupling reactions, but chlorine offers cost advantages in industrial processes .

Biological Activity

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound belonging to the class of pyridine derivatives. It is characterized by a bromine atom at the 2-position of the pyridine ring and a trifluoromethyl ketone group. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The biological activity of this compound is primarily attributed to its structural features:

  • Enzyme Interaction : The trifluoromethyl ketone group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is crucial in modulating various biochemical pathways.
  • Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which enhances the stability of interactions with molecular targets, potentially increasing the efficacy of the compound in biological systems.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer effects. For instance, in vitro assays have shown that related structures can inhibit cell proliferation in various cancer cell lines .
  • Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes involved in disease pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibition of cell proliferation in cancer cell lines
Enzyme InhibitionInteraction with enzyme active sites leading to inhibition
Receptor ModulationPotential modulation of receptor activity affecting various pathways

Case Study: Anticancer Activity

A study investigating the anticancer potential of similar compounds found that they effectively inhibited proliferation in Jurkat and HeLa cells. The mechanism involved cell cycle arrest at the sub-G1 phase, indicating apoptosis induction. The results showed an IC50 value of approximately 4.64 µM for Jurkat cells, showcasing significant cytotoxicity .

Q & A

Q. What are the key synthetic methodologies for preparing 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone?

  • Methodological Answer: Synthesis typically involves halogenated pyridine precursors and trifluoroacetylation. For example, reacting 2-bromo-3-pyridinyl derivatives with trifluoroacetic anhydride in the presence of a base (e.g., potassium carbonate) and an aprotic solvent (e.g., dimethylformamide) under reflux conditions . Industrial-scale production may employ continuous flow reactors to optimize yield and purity .

Q. How does the bromine substitution pattern influence reactivity compared to structural analogs?

  • Methodological Answer: Bromine at the 2-position on the pyridine ring enhances electrophilicity at the carbonyl group, enabling nucleophilic substitution or cross-coupling reactions. Comparative kinetic studies with analogs (e.g., 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone) show slower reactivity when bromine is at non-ortho positions due to reduced electronic activation . Table 1: Reactivity Comparison of Bromopyridine Analogs
CompoundBromine PositionRelative Reactivity (vs. target compound)
1-(2-Bromopyridin-3-yl)-TFEO21.0 (baseline)
1-(5-Bromopyridin-3-yl)-TFEO50.6
1-(6-Bromopyridin-3-yl)-TFEO60.4
TFEO = 2,2,2-trifluoroethanone .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • 19F NMR : Identifies trifluoromethyl group environments (δ -70 to -80 ppm).
  • 1H NMR : Resolves aromatic protons (pyridine ring) and coupling constants.
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₇H₄BrF₃NO, [M+H]+ = 259.94) .

Q. Why is the trifluoromethyl group significant in modulating biological activity?

  • Methodological Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In enzyme inhibition assays, its electron-withdrawing effect stabilizes transition-state interactions, as demonstrated in acetylcholinesterase studies .

Q. How do solvent systems affect its stability during storage?

  • Methodological Answer: Aprotic solvents (e.g., DMF, THF) prevent hydrolysis of the ketone group. Stability studies show degradation <5% over 6 months when stored anhydrously at -20°C .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

  • Methodological Answer: Use Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C. Substrate concentrations ≤20 mM minimize solubility issues. Post-reaction hydration of the ketone (to a geminal diol) does not hinder downstream biotransformations .

Q. What computational strategies elucidate its role as a transition-state analog in enzyme inhibition?

  • Methodological Answer:
  • QM/MM Simulations : Map electrostatic potential surfaces to identify interactions with catalytic residues (e.g., human acetylcholinesterase).
  • Molecular Docking (AutoDock Vina) : Predict binding affinities (ΔG values) to prioritize analogs for synthesis .

Q. How to resolve contradictions in kinetic data between substituent positions?

  • Methodological Answer: Compare Hammett σ values for substituents (e.g., -Br vs. -CF₃) to correlate electronic effects with reaction rates. For example, meta-bromine reduces activation energy by 12% vs. para-substituted analogs in SNAr reactions .

Q. What strategies mitigate byproduct formation in large-scale synthesis?

  • Methodological Answer:
  • Flow Chemistry : Reduces residence time, minimizing dimerization.
  • Scavenger Resins : Remove unreacted bromopyridine precursors.
    Purity increases from 85% (batch) to >98% (flow) under optimized conditions .

Q. How does fluorinated backbone influence pharmacokinetic properties in preclinical models?

  • Methodological Answer:
  • In Vitro Microsomal Assays : Measure metabolic half-life (t₁/₂) in liver microsomes.
  • LogP Measurements : Trifluoroethanone derivatives exhibit LogP ~2.5, balancing solubility and permeability.
    Data from rodent models show 3-fold higher bioavailability vs. non-fluorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

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